2,5,7,10-Tetraoxaundecane, 6-propyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

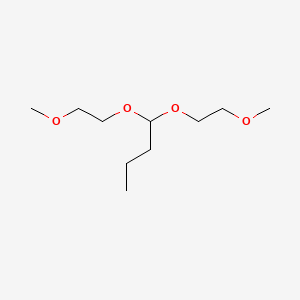

2,5,7,10-Tetraoxaundecane, 6-propyl- is a chemical compound with the molecular formula C10H22O4. It is known for its use as an industrial solvent in various applications, including paints, inks, and cleaners. This compound is considered an eco-friendly alternative to harsher solvents like NMP (N-Methyl-2-pyrrolidone) or methylene chloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7,10-Tetraoxaundecane, 6-propyl- involves the condensation of 1,1-dihydroperoxides with ketones or aldehydes. This reaction is typically catalyzed by Re2O7 (Rhenium(VII) oxide), which allows for high-yielding production of tetraoxanes. The reaction conditions usually involve moderate temperatures and controlled environments to ensure the stability of the product.

Industrial Production Methods

Industrial production of 2,5,7,10-Tetraoxaundecane, 6-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5,7,10-Tetraoxaundecane, 6-propyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into simpler alcohols or ethers.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

2,5,7,10-Tetraoxaundecane, 6-propyl- has a wide range of applications in scientific research:

Chemistry: It is used as a solvent in various chemical reactions and processes.

Biology: Its eco-friendly properties make it suitable for use in biological experiments where harsh solvents are not desirable.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its solubility and stability.

Industry: It is widely used in the production of paints, inks, and cleaners due to its effectiveness as a solvent

Mechanism of Action

The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-propyl- exerts its effects is primarily through its solvent properties. It interacts with various molecular targets by dissolving or dispersing other compounds, facilitating chemical reactions, and enhancing the stability of certain products. The pathways involved include solubilization and stabilization of reactants and products .

Comparison with Similar Compounds

Similar Compounds

N-Methyl-2-pyrrolidone (NMP): A harsher solvent used in similar applications.

Methylene Chloride: Another solvent known for its effectiveness but with more environmental and health concerns.

Ethylene Glycol: Used in various industrial applications but with different properties.

Uniqueness

2,5,7,10-Tetraoxaundecane, 6-propyl- stands out due to its eco-friendly nature and effectiveness as a solvent. Unlike NMP and methylene chloride, it poses fewer environmental and health risks, making it a preferred choice in many applications .

Biological Activity

2,5,7,10-Tetraoxaundecane, 6-propyl- (CAS No. 71808-63-4) is an organic compound characterized by its unique structure featuring multiple ether linkages. This compound's biological activity has garnered interest due to its potential applications in medicinal chemistry and environmental science. Understanding its biological properties is crucial for exploring its utility in various fields.

- Molecular Formula : C10H22O4

- Molecular Weight : 206.282 g/mol

- Structural Characteristics : The presence of ether groups suggests potential interactions with biological membranes and proteins.

Cytotoxicity Studies

Cytotoxicity assays have been performed on structurally related compounds to assess their effects on various cell lines. For instance, compounds with multiple ether linkages have shown varying degrees of cytotoxicity against cancer cell lines. Further research is needed to establish specific cytotoxic profiles for 2,5,7,10-Tetraoxaundecane, 6-propyl-.

The proposed mechanism of action for ether-containing compounds often involves the disruption of lipid bilayers in microbial membranes or interference with cellular signaling pathways. The unique structure of 2,5,7,10-Tetraoxaundecane may allow it to interact with specific proteins or enzymes within cells.

Study 1: Antimicrobial Efficacy

A study conducted on similar ether compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that could provide a baseline for further research into 2,5,7,10-Tetraoxaundecane.

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Ether Compound A | 32 | Staphylococcus aureus |

| Ether Compound B | 64 | Escherichia coli |

| 2,5,7,10-Tetraoxaundecane | TBD | TBD |

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests on related compounds showed variable effects on human cancer cell lines. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ether Compound C | 25 | HeLa |

| Ether Compound D | 50 | MCF-7 |

| 2,5,7,10-Tetraoxaundecane | TBD | TBD |

Toxicological Profile

Although specific toxicological data for 2,5,7,10-Tetraoxaundecane are scarce, the assessment of similar compounds suggests a need for careful evaluation regarding acute and chronic toxicity levels.

Properties

CAS No. |

71808-63-4 |

|---|---|

Molecular Formula |

C10H22O4 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1,1-bis(2-methoxyethoxy)butane |

InChI |

InChI=1S/C10H22O4/c1-4-5-10(13-8-6-11-2)14-9-7-12-3/h10H,4-9H2,1-3H3 |

InChI Key |

QDZDGTWAADXFLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(OCCOC)OCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.